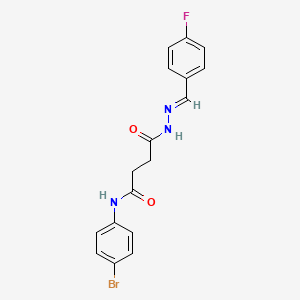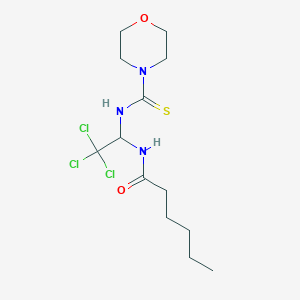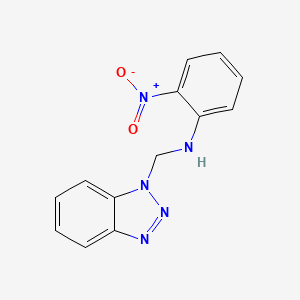![molecular formula C16H16ClNO5S B11699388 2-(4-chlorophenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11699388.png)
2-(4-chlorophenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophénoxy)-N-[5-(éthylsulfonyl)-2-hydroxyphényl]acétamide est un composé organique présentant des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé est caractérisé par la présence d'un groupe chlorophénoxy, d'un groupe éthylsulfonyl et d'un groupe hydroxyphényl, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-(4-chlorophénoxy)-N-[5-(éthylsulfonyl)-2-hydroxyphényl]acétamide implique généralement plusieurs étapes, notamment des réactions de méthylation, de thiocyanation, d'éthylation, d'oxydation et d'hydrolyse . Le processus commence par la préparation de composés intermédiaires, qui sont ensuite soumis à diverses réactions chimiques dans des conditions contrôlées pour obtenir le produit final. Les solvants courants utilisés dans ces réactions comprennent l'éthanol et l'eau, qui offrent des avantages tels que la simplicité, un rendement élevé et une bonne qualité du produit .
Méthodes de production industrielle : Pour la production à l'échelle industrielle, le processus de synthèse est optimisé pour garantir une efficacité et une rentabilité élevées. Cela implique l'utilisation de grands réacteurs, un contrôle précis des conditions réactionnelles et la mise en œuvre de techniques de purification pour obtenir le composé souhaité avec une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-(4-chlorophénoxy)-N-[5-(éthylsulfonyl)-2-hydroxyphényl]acétamide subit différents types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont facilitées par la présence de groupes fonctionnels tels que les groupes chlorophénoxy et éthylsulfonyl.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les conditions réactionnelles, telles que la température, le pH et le solvant, sont soigneusement contrôlées pour obtenir les produits souhaités .
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés d'acide sulfonique, tandis que les réactions de substitution peuvent conduire à la formation de divers composés phényliques substitués .
Applications De Recherche Scientifique
Le 2-(4-chlorophénoxy)-N-[5-(éthylsulfonyl)-2-hydroxyphényl]acétamide a un large éventail d'applications en recherche scientifique. En chimie, il est utilisé comme réactif en synthèse organique et comme précurseur pour la préparation d'autres molécules complexes . En biologie, il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses . En médecine, il est exploré pour son potentiel thérapeutique dans le traitement de diverses maladies . De plus, dans l'industrie, il est utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques .
Mécanisme d'action
Le mécanisme d'action du 2-(4-chlorophénoxy)-N-[5-(éthylsulfonyl)-2-hydroxyphényl]acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant à des protéines ou des enzymes cibles, modulant ainsi leur activité et influençant divers processus cellulaires . Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé .
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(ethanesulfonyl)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires : Des composés similaires au 2-(4-chlorophénoxy)-N-[5-(éthylsulfonyl)-2-hydroxyphényl]acétamide comprennent l'acide 4-chlorophénoxyacétique et l'acide 2-méthyl-4-chlorophénoxyacétique . Ces composés présentent des similitudes structurelles, telles que la présence de groupes chlorophénoxy, mais diffèrent par d'autres groupes fonctionnels et la structure moléculaire globale.
Unicité : La présence du groupe éthylsulfonyl, en particulier, le distingue des autres composés similaires et contribue à sa réactivité et à son activité biologique uniques .
Propriétés
Formule moléculaire |
C16H16ClNO5S |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-24(21,22)13-7-8-15(19)14(9-13)18-16(20)10-23-12-5-3-11(17)4-6-12/h3-9,19H,2,10H2,1H3,(H,18,20) |
Clé InChI |
HPIATNJAIVPOST-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699314.png)

![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)



![(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11699341.png)
![Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11699355.png)


![3-(1H-indol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11699371.png)
![1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11699372.png)

![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B11699380.png)
